molecular formula C7H13NO2 B1295631 Piperidin-1-yl-acetic acid CAS No. 3235-67-4

Piperidin-1-yl-acetic acid

Cat. No. B1295631
CAS RN: 3235-67-4
M. Wt: 143.18 g/mol
InChI Key: VRDBIJCCXDEZJN-UHFFFAOYSA-N
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Description

Piperidin-1-yl-acetic acid (PAA) is a compound that has been studied for its interesting molecular and crystal structures. It forms various complexes with different molecules, which have been characterized using X-ray diffraction, FTIR spectroscopy, and computational methods such as B3LYP calculations. The compound exhibits zwitterionic forms and participates in hydrogen bonding, which is crucial for its interaction with other molecules and its resulting crystal lattice structures .

Synthesis Analysis

The synthesis of this compound derivatives and related compounds has been explored through various methods. One-pot multicomponent reactions have been developed to synthesize highly functionalized piperidines, which are significant in pharmacology. These reactions involve the use of aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid, or β-keto esters, aromatic aldehydes, and various amines in the presence of acetic acid as a solvent . Additionally, direct alkylation and reductive amination procedures have been employed to synthesize piperidine ring-modified analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate, demonstrating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of PAA and its complexes has been extensively studied. The compound forms zwitterions and engages in hydrogen bonding, which affects its conformation and stability. The presence of water molecules can increase the stability of the zwitterionic form of PAA. Various conformers of PAA and its hydrates have been analyzed, revealing the influence of intramolecular and intermolecular interactions on the molecular conformation . The crystal structures of PAA complexes with different acids and phenols have been solved, showing the formation of hydrogen-bonded chains and three-dimensional networks .

Chemical Reactions Analysis

PAA participates in chemical reactions that lead to the formation of complexes with other molecules. These reactions involve hydrogen bonding and electrostatic interactions, which are critical for the formation of stable complexes. The compound can act as a hydrogen bond donor and acceptor, forming dimers and chains that contribute to the crystal packing and stability of the complexes . The reactivity of PAA is also exploited in multicomponent reactions for the synthesis of functionalized piperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of PAA and its complexes are closely related to their molecular and crystal structures. The zwitterionic nature of PAA influences its solubility and interaction with other molecules. The hydrogen bonding and electrostatic interactions within the crystal lattice affect the melting points, solubility, and other physical properties of the complexes. The FTIR spectra of these compounds provide insights into the hydrogen bonding interactions, with broad absorption bands indicating the presence of N-H⋯O and O-H⋯O hydrogen bonds . The crystallographic data, such as space group, unit cell parameters, and hydrogen bond lengths, further contribute to understanding the physical properties of these compounds .

Scientific Research Applications

Scientific Research Applications of Piperidin-1-yl-acetic Acid

  • Chemical Structure and Properties

    • This compound and its derivatives are utilized in various chemical syntheses. For instance, a study by Chirita, Hrib, and Birsa (2013) explored the synthesis of a salt derived from this compound, noting its unique structural properties due to steric influences (Chirita, Hrib, & Birsa, 2013).
  • Catalysis in Chemical Reactions

    • Mokhtary and Torabi (2017) demonstrated the use of nano magnetite as a catalyst in reactions involving this compound derivatives. These reactions were efficient in synthesizing specific organic compounds under ultrasound irradiation (Mokhtary & Torabi, 2017).
  • Synthesis of Novel Compounds

    • Novel compounds incorporating this compound have been synthesized for various purposes. Naik et al. (2013) described the synthesis of new Mannich bases containing this compound, including their characterization and electrochemical studies (Naik et al., 2013).
  • Radiolabeling and PET Studies

    • Carpinelli et al. (2006) developed an improved synthesis of acetic acid-piperidine-4-yl ester, a precursor used in PET studies of acetylcholine neurotransmission system. This highlights the utility of this compound derivatives in radiolabeling for medical imaging (Carpinelli et al., 2006).
  • Corrosion Inhibition

    • This compound derivatives have been investigated as corrosion inhibitors. For example, Amar et al. (2006) studied piperidin-1-yl-phosphonic acid as an inhibitor for iron corrosion in sodium chloride media, revealing its potential in protecting metals from corrosion (Amar et al., 2006).
  • Pharmaceutical Research

    • This compound derivatives are explored in pharmaceutical research for various therapeutic applications. For instance, a study by Burayk, Oh‐hashi, and Kandeel (2022) examined the potential of benzimidazole piperidine and phenoxy pyridine derivatives as anti-inflammatory compounds, with specific focus on selective COX-2 inhibition (Burayk, Oh‐hashi, & Kandeel, 2022).
  • Synthesis of Functionalized Piperidines

    • The synthesis of functionalized piperidines using this compound has been reported. Lashkari
    et al. (2013) developed a method for synthesizing highly functionalized piperidines in an acetic acid medium, demonstrating the versatility of this compound in organic synthesis .

Safety and Hazards

When handling Piperidin-1-yl-acetic acid, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)6-8-4-2-1-3-5-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDBIJCCXDEZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276797
Record name Piperidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3235-67-4
Record name Piperidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3235-67-4
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Synthesis routes and methods I

Procedure details

The solution of ethyl 2-(piperidin-1-yl)acetate (1 g, 5.84 mmol, 1.0 eq) in 8 N HCl was stirred at 95° C. for 16 h. The mixture was concentrated and quenched and extracted as in Intermediate Example 15(b). The solvent was distilled off to afford the product in 95% yield (0.8 g). LC-MS (ESI): Calculated mass: 143.1; Observed mass 144.4 [M+H]+ (rt: 0.21 min).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of monochloroacetic acid (9.35 g.) in water (40 ml.) was adjusted to pH 8.0 with a solution of sodium hydroxide (4.0 g.) in water (30 ml.). Piperidine (8.0 ml.) was then added and the mixture was left at room temperature for 2 days and then heated on a steam bath for 2 hr. The solution was then evaporated and the residue was digested with hot ethanol, filtered and the filtrate was evaporated to give piperidinoacetic acid (12.55 g.) as a brown glass.
Quantity
9.35 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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